Cas no 60142-89-4 (Boc-7-Aminoheptanoic Acid)

Boc-7-Aminoheptanoic Acid is a protected amino acid derivative featuring a Boc (tert-butoxycarbonyl) group at the N-terminus and a carboxyl group at the C-terminus. This compound serves as a versatile building block in peptide synthesis, particularly for introducing spacer arms or linkers in bioconjugation and drug design. The Boc group provides stability under basic conditions and can be selectively deprotected under acidic conditions, enabling controlled modifications. Its seven-carbon chain offers flexibility and hydrophobicity, making it useful for tailoring molecular properties. The compound is commonly employed in medicinal chemistry and materials science for its reliable reactivity and compatibility with standard coupling reagents.
Boc-7-Aminoheptanoic Acid structure
Boc-7-Aminoheptanoic Acid structure
商品名:Boc-7-Aminoheptanoic Acid
CAS番号:60142-89-4
MF:C12H23NO4
メガワット:245.3153
MDL:MFCD00063356
CID:502615
PubChem ID:546122

Boc-7-Aminoheptanoic Acid 化学的及び物理的性質

名前と識別子

    • 7-((tert-Butoxycarbonyl)amino)heptanoic acid
    • Boc-7-Ahp-OH
    • N-(tert-Butoxycarbonyl)-7-aminoheptanoic Acid
    • 7-(BOC-AMINO)ENANTHIC ACID
    • Boc-7-aminoheptanoic acid
    • Boc-7-Amino-heptanoic acid
    • Boc-7-AMinoheptanoic acidBoc-7-AMinoheptanoic acid
    • Heptanoic acid,7-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
    • N-Boc-7-aminoenanthic Acid
    • 7-(Boc-amino)heptanoic Acid
    • N-Boc-7-aminoheptanoic Acid
    • 7-(tert-Butoxycarbonylamino)enanthic Acid
    • N-(tert-Butoxycarbonyl)-7-aminoenanthic Acid
    • 7-(tert-Butoxycarbonylamino)heptanoic Acid
    • 7-{[(tert-butoxy)carbonyl]amino}heptanoic acid
    • 7-[(tert-Butoxycarbonyl)amino]heptanoic acid
    • HJENAZQPOGVAEK-UHFFFAOYSA-N
    • Heptanoic acid, 7-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • 7-Aminoheptanoic acid, N-BOC-
    • P
    • EN300-30943
    • Boc-Ahp(7)-OH
    • MFCD00063356
    • N-Boc-7-amino-heptanoic acid
    • B4292
    • SY051171
    • CS-W012717
    • H10366
    • 7-Aminoheptanoic acid, N-t-butoxycarbonyl-
    • DB-053541
    • DTXSID10338068
    • 7-[(tert-Butoxycarbonyl)amino]heptanoic acid #
    • 7-[(tert-butoxycarbonyl)-amino]heptanoic acid
    • 60142-89-4
    • Boc-Cys(tBu)-OH . DCHA
    • 7-(t-butoxycarbonyl)amino-heptanoic acid
    • Boc-7-Ahp-OH, >=99.0% (T)
    • 7-tert-butoxycarbonylamino-heptanoic acid
    • (2R)-2-azaniumyl-5-(4-nitroanilino)-5-oxopentanoate
    • GS-6862
    • Z299987590
    • BP-28244
    • SCHEMBL826329
    • AKOS000178664
    • 7-(Boc-amino)heptanoic acid;Boc-7-aminoheptanoic acid;Boc-7-Ahp-OH
    • Boc-7-Aminoheptanoic Acid
    • MDL: MFCD00063356
    • インチ: 1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15)
    • InChIKey: HJENAZQPOGVAEK-UHFFFAOYSA-N
    • ほほえんだ: O(C(N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 245.16300
  • どういたいしつりょう: 245.16270821 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 9
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6
  • ぶんしりょう: 245.32
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • ゆうかいてん: 55.0 to 59.0 deg-C
  • PSA: 75.63000
  • LogP: 2.93710
  • かんど: 熱と湿度に敏感

Boc-7-Aminoheptanoic Acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 福カードFコード:9-21
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:0-10°C

Boc-7-Aminoheptanoic Acid 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-7-Aminoheptanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-30943-0.25g
7-{[(tert-butoxy)carbonyl]amino}heptanoic acid
60142-89-4 95.0%
0.25g
$19.0 2025-02-20
abcr
AB165739-1 g
Boc-7-Amino-heptanoic acid, 98%; .
60142-89-4 98%
1 g
€82.80 2023-07-20
abcr
AB165739-5 g
Boc-7-Amino-heptanoic acid, 98%; .
60142-89-4 98%
5 g
€158.40 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1037222-1g
7-((tert-Butoxycarbonyl)amino)heptanoic acid
60142-89-4 98%
1g
¥63.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1037222-100g
7-((tert-Butoxycarbonyl)amino)heptanoic acid
60142-89-4 98%
100g
¥3544.00 2024-05-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023261-1g
Boc-7-Aminoheptanoic Acid
60142-89-4 98%
1g
¥71 2024-05-22
Chemenu
CM220194-100g
7-((tert-Butoxycarbonyl)amino)heptanoic acid
60142-89-4 95%
100g
$916 2021-06-09
Chemenu
CM220194-10g
7-((tert-Butoxycarbonyl)amino)heptanoic acid
60142-89-4 95%
10g
$173 2021-06-09
Enamine
EN300-30943-0.1g
7-{[(tert-butoxy)carbonyl]amino}heptanoic acid
60142-89-4 95.0%
0.1g
$19.0 2025-02-20
Enamine
EN300-30943-100.0g
7-{[(tert-butoxy)carbonyl]amino}heptanoic acid
60142-89-4 95.0%
100.0g
$1238.0 2025-02-20

Boc-7-Aminoheptanoic Acid 合成方法

Boc-7-Aminoheptanoic Acid 関連文献

Boc-7-Aminoheptanoic Acidに関する追加情報

Boc-7-Aminoheptanoic Acid (CAS No. 60142-89-4): An Overview of Its Properties, Applications, and Recent Research

Boc-7-Aminoheptanoic Acid (CAS No. 60142-89-4) is a versatile compound widely used in the fields of organic synthesis, pharmaceutical research, and biotechnology. This amino acid derivative is characterized by its unique structure, which includes a tert-butyloxycarbonyl (Boc) protecting group and a seven-carbon alkyl chain. The Boc group is commonly used to protect the amino functionality during synthesis, ensuring that the compound remains stable and reactive under various conditions.

The chemical formula of Boc-7-Aminoheptanoic Acid is C11H23NO4, and it has a molecular weight of 233.30 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF). Its solubility in water is limited, which can be advantageous in certain synthetic processes where aqueous interference needs to be minimized.

One of the key applications of Boc-7-Aminoheptanoic Acid is in the synthesis of peptides and proteins. The Boc protecting group allows for stepwise addition of amino acids in peptide synthesis, ensuring that the desired sequence is achieved with high fidelity. This makes it an essential reagent in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The seven-carbon alkyl chain provides flexibility and hydrophobicity, which can be crucial for designing peptides with specific biological activities.

Recent research has highlighted the potential of Boc-7-Aminoheptanoic Acid in various biomedical applications. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound in the development of novel antimicrobial peptides. The researchers found that incorporating Boc-7-Aminoheptanoic Acid into peptide sequences enhanced their ability to disrupt bacterial cell membranes, leading to improved antimicrobial activity against both Gram-positive and Gram-negative bacteria.

In another study published in the Bioorganic & Medicinal Chemistry Letters, scientists investigated the role of Boc-7-Aminoheptanoic Acid in modulating protein-protein interactions. The results showed that peptides containing this compound could effectively inhibit specific protein-protein interactions involved in cancer cell signaling pathways. This finding opens up new possibilities for developing targeted cancer therapies that exploit these interactions.

The stability and reactivity of Boc-7-Aminoheptanoic Acid also make it a valuable intermediate in the synthesis of complex organic molecules. In organic synthesis, the Boc group can be selectively removed using mild acidic conditions, such as trifluoroacetic acid (TFA), without affecting other functional groups in the molecule. This property allows for precise control over the synthetic process, enabling chemists to create a wide range of compounds with diverse functionalities.

In addition to its use in peptide synthesis and organic chemistry, Boc-7-Aminoheptanoic Acid has found applications in materials science. Researchers have utilized this compound to develop novel biomaterials with tunable properties. For example, a study published in the Journal of Materials Chemistry B demonstrated that incorporating Boc-7-Aminoheptanoic Acid into hydrogels improved their mechanical strength and biocompatibility, making them suitable for tissue engineering and drug delivery applications.

The safety profile of Boc-7-Aminoheptanoic Acid is well-documented. It is generally considered safe for laboratory use when proper handling procedures are followed. However, like many organic compounds, it should be handled with care to avoid inhalation or skin contact. Appropriate personal protective equipment (PPE) such as gloves and safety goggles should be worn when working with this compound.

In conclusion, Boc-7-Aminoheptanoic Acid (CAS No. 60142-89-4) is a multifaceted compound with a wide range of applications in chemistry, biology, and materials science. Its unique structure and properties make it an indispensable reagent in various research areas, from peptide synthesis to drug development and biomaterials engineering. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern scientific endeavors.

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